

An In-depth Technical Guide to Cefixime (Zeph)

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Compound of Interest		
Compound Name:	Zeph	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the third-generation cephalosporin antibiotic, Cefixime, commonly known by the brand name **Zeph**. This document delves into its chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical protocols, tailored for a scientific audience engaged in drug discovery and development.

Chemical Structure and Properties

Cefixime is a semi-synthetic, orally active cephalosporin. Its chemical structure is characterized by a β -lactam ring fused to a dihydrothiazine ring, a feature central to its antibacterial activity.

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Chemical Formula: C16H15N5O7S2[1]

The following table summarizes the key physicochemical properties of Cefixime.



Property	Value	References
Molecular Weight	453.45 g/mol	[1]
Appearance	White to pale yellow crystalline powder	
Melting Point	218-225 °C	[1]
Solubility	Soluble in methanol and DMSO; sparingly soluble in ethanol; practically insoluble in water.	[2]
pKa (Strongest Acidic)	3.45	[3]
pKa (Strongest Basic)	2.92	[3]
LogP	-0.4	[1]

Mechanism of Action

Cefixime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6] This action is primarily achieved through its binding to and inactivation of penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[4] [5] Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting its synthesis, Cefixime causes the cell wall to weaken, leading to cell lysis and bacterial death.[4] [6]

The following diagram illustrates the signaling pathway of Cefixime's mechanism of action.





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Cefixime's Mechanism of Action

Experimental Protocols Synthesis of Cefixime

The synthesis of Cefixime can be achieved through various routes. A common method involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated derivative of the Cefixime side chain. The following is a representative protocol synthesized from literature sources.[7][8][9]

Materials:

- 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)
- 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)methoxyimino acetate
- Tetrahydrofuran (THF)
- Water
- Triethylamine
- · Ethyl acetate
- Sodium hydroxide



Hydrochloric acid

Procedure:

- A mixture of water and tetrahydrofuran is cooled to approximately 4°C.
- 7-amino-3-vinyl-3-cephem-4-carboxylic acid and 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate are added to the cooled solvent mixture.
- A solution of triethylamine in tetrahydrofuran is slowly added to the reaction mixture over a period of 2 hours while maintaining the temperature at 4°C.
- The reaction mixture is stirred for an additional 4 hours at the same temperature.
- Ethyl acetate is added, and the mixture is filtered.
- The aqueous layer is separated and washed with ethyl acetate.
- The aqueous layer, containing the triethylamine salt of the intermediate, is then hydrolyzed with sodium hydroxide.
- The pH of the solution is adjusted to 4.8-5.2 with aqueous hydrochloric acid.
- Further acidification to pH 2.5 with hydrochloric acid at 35°C, followed by cooling, induces
 the crystallization of Cefixime trihydrate.
- The resulting crystals are filtered, washed, and dried to yield the final product.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is commonly used for the quantitative determination of Cefixime in bulk drug and pharmaceutical formulations.[10][11][12][13][14]

Instrumentation:

High-Performance Liquid Chromatograph with a UV detector



C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Reagents and Materials:

- Cefixime reference standard
- Methanol (HPLC grade)
- Disodium hydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade)

Chromatographic Conditions:

- Mobile Phase: A mixture of methanol and a buffer solution (e.g., 10 mM disodium hydrogen phosphate, pH adjusted to 6.3 with orthophosphoric acid) in a ratio of approximately 25:75 (v/v).[14]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 289 nm[14]
- Injection Volume: 20 μL
- Column Temperature: Ambient

Standard Solution Preparation:

- Accurately weigh about 100 mg of Cefixime reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve in a small amount of methanol and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
- Prepare working standard solutions of desired concentrations by further dilution of the stock solution with the mobile phase.



Sample Preparation (from capsules):

- Weigh the contents of not fewer than 20 capsules and determine the average weight.
- Accurately weigh a quantity of the powdered capsule contents equivalent to 100 mg of Cefixime and transfer to a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to volume with the mobile phase, mix well, and filter through a 0.45 μ m membrane filter.
- Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the assay.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
- Inject the standard solutions to establish the calibration curve.
- Inject the sample solutions.
- The concentration of Cefixime in the sample is determined by comparing the peak area of the sample with the calibration curve.

Conclusion

This technical guide provides essential information for researchers and professionals working with Cefixime. The detailed data on its chemical structure, properties, mechanism of action, and experimental protocols serve as a valuable resource for further research, development, and quality control of this important antibiotic.

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